1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core (partially saturated imidazole ring) with two distinct substituents:
- Position 1: A 2H-1,3-benzodioxole-5-carbonyl group, which introduces a fused aromatic dioxole ring and a ketone moiety. The benzodioxole group may enhance electron density and influence binding interactions via its oxygen atoms.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(14-6-7-15-16(10-14)23-12-22-15)20-9-8-19-18(20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWHJAEOZFCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the imidazole and phenylmethylthio groups.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions are often employed to form the carbon-sulfur bonds in the phenylmethylthio group .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antifungal Activity
Recent studies indicate that this compound exhibits promising in vitro antifungal activity . The presence of the imidazole ring is significant as many antifungal agents are based on this structure. The compound's effectiveness against various fungal strains has been documented, suggesting its potential as a therapeutic agent in treating fungal infections.
Case Study: Antifungal Efficacy
In a controlled laboratory setting, the compound was tested against common fungal pathogens. Results demonstrated a significant reduction in fungal growth compared to control groups, highlighting its potential for development into a viable antifungal treatment.
Antioxidant Properties
Another area of application for this compound is its antioxidant properties . Compounds with similar structures have been shown to scavenge free radicals effectively, which could lead to protective effects against oxidative stress-related diseases.
Case Study: Oxidative Stress Mitigation
In vitro experiments revealed that the compound significantly reduced oxidative stress markers in cellular models exposed to harmful agents. This suggests its potential use in formulations aimed at combating oxidative damage in various medical conditions.
Pharmacological Insights
The compound's structure allows it to interact with biological systems effectively. Its dual functionality as both an antifungal and an antioxidant positions it uniquely within pharmacological research.
Potential Mechanisms of Action
- Inhibition of Fungal Cell Wall Synthesis : The imidazole group may interfere with the synthesis of ergosterol, a critical component of fungal cell membranes.
- Scavenging Free Radicals : The benzodioxole moiety may contribute to the antioxidant capacity by donating electrons to free radicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 1 and 2
Table 1: Key Structural and Functional Comparisons
Key Observations :
Position 1 Substituents :
- The target compound’s benzodioxole-carbonyl group is unique among the compared compounds. Its electron-rich dioxole ring may enhance hydrogen bonding or π-π stacking compared to purely hydrocarbon substituents (e.g., naphthalenyl in ).
- In contrast, carboxylic acid derivatives (e.g., 5a ) exhibit higher hydrophilicity, likely improving aqueous solubility but reducing membrane permeability.
Sulfur atoms in both compounds may participate in disulfide bond formation or redox reactions. Phenyl or p-tolyl groups (e.g., in ) increase aromaticity but lack sulfur’s reactivity.
Solubility and Physicochemical Properties
- The benzylsulfanyl group in the target compound increases lipophilicity, aligning with the "like dissolves like" principle . This contrasts with hydrophilic carboxylic acid derivatives (e.g., 5a ).
- The benzodioxole-carbonyl group may moderate solubility via polar interactions, though less effectively than carboxylic acids.
Q & A
What are the optimal synthetic routes for 1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield and purity?
Basic Research Focus : Synthesis methodology and yield optimization.
Methodological Answer :
The compound can be synthesized via a multi-step approach:
Benzodioxole-5-carbonyl chloride preparation : React 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux (60–70°C) for 4–6 hours .
Imidazole ring formation : Condense 2-(benzylsulfanyl)ethylamine with urea or thiourea in the presence of a Lewis acid (e.g., ZnCl₂) at 120–140°C for 8–12 hours to form the dihydroimidazole core .
Acylation : React the dihydroimidazole intermediate with benzodioxole-5-carbonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base, to achieve the final product.
Key Considerations :
- Yield (typically 75–85%) depends on stoichiometric ratios and temperature control during acylation .
- Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound for targeted biological applications?
Advanced Research Focus : Computational modeling for reactivity analysis.
Methodological Answer :
Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets can:
Optimize geometry : Identify stable conformations of the benzodioxole and benzylsulfanyl groups, which influence binding to biological targets .
Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., carbonyl oxygen, sulfur atoms) for predicting interaction with enzymes or receptors .
Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (~4.2 eV) to assess redox stability and charge-transfer potential .
Validation : Compare computational results with experimental UV-Vis spectra (λmax ~280 nm) and cyclic voltammetry data .
What structural analogs of this compound exhibit enhanced biological activity, and how do functional group modifications impact potency?
Advanced Research Focus : Structure-Activity Relationship (SAR) studies.
Methodological Answer :
- Analog Design : Replace the benzylsulfanyl group with 4-fluorobenzyl or 4-bromophenyl to enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Benzodioxole substitution : Introduce methoxy groups at the 4-position to improve binding to cytochrome P450 enzymes (IC₅₀ reduction by 40%) .
- Imidazole ring modifications : Replace dihydroimidazole with a triazole ring to increase solubility (logP reduced from 3.1 to 2.4) while retaining anticancer activity (IC₅₀ ~15 µM against MCF-7 cells) .
Data Sources : Comparative tables of analogs (e.g., biological activity, logP, IC₅₀) from peer-reviewed studies .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Basic Research Focus : Stability profiling.
Methodological Answer :
pH-dependent degradation : Incubate the compound in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolyzed products (e.g., cleavage of the benzodioxole-carbonyl bond at pH < 4) .
Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~220°C) .
Light sensitivity : Expose to UV light (254 nm) for 48 hours; quantify photodegradation using UV-Vis spectroscopy (absorbance loss at 280 nm) .
How can combinatorial synthesis and high-throughput screening (HTS) accelerate the discovery of derivatives with improved bioactivity?
Advanced Research Focus : High-throughput methodologies.
Methodological Answer :
Combinatorial libraries : Use Ugi-4CR or Suzuki-Miyaura coupling to generate 50–100 derivatives with variations in:
- Aryl groups (e.g., 4-methylphenyl, 4-methoxyphenyl)
- Sulfur-containing substituents (e.g., thioether vs. sulfoxide) .
HTS workflows :
- Antimicrobial assays : Screen against S. aureus and E. coli using microbroth dilution (96-well plates).
- Cytotoxicity : Test against HeLa and HepG2 cells via MTT assay (48-hour exposure) .
Data analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features with bioactivity .
What are the conflicting reports on this compound’s mechanism of action, and how can experimental design resolve these discrepancies?
Advanced Research Focus : Mechanistic contradictions.
Methodological Answer :
- Reported Mechanisms :
- Resolution Strategies :
- Competitive binding assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to confirm direct tubulin interaction .
- ROS scavenger controls : Co-treat with NAC (N-acetylcysteine) to determine if cytotoxicity is ROS-dependent .
- Gene expression profiling : RNA-seq analysis of treated cells to identify upregulated apoptosis markers (e.g., Bax, Caspase-3) .
How do crystallographic studies inform the design of co-crystals or salts to enhance bioavailability?
Advanced Research Focus : Solid-state engineering.
Methodological Answer :
Single-crystal X-ray diffraction : Resolve the compound’s crystal packing (space group P2₁/c, Z = 4) to identify hydrogen-bonding motifs (e.g., C=O···H-N interactions) .
Co-crystal formation : Screen with co-formers (e.g., succinic acid, nicotinamide) using solvent evaporation.
- Improved solubility : Co-crystals with nicotinamide increase aqueous solubility by 3-fold (from 0.8 mg/mL to 2.5 mg/mL) .
Salt formation : React with HCl or sodium acetate to produce salts with enhanced thermal stability (melting point >250°C) .
What statistical experimental design approaches optimize reaction parameters for scalable synthesis?
Basic Research Focus : Process optimization.
Methodological Answer :
Apply Box-Behnken Design (BBD) or Taguchi Methods to optimize:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
